Application: The compound “3-Amino-2-methylbenzoic acid” has been used in thermodynamic studies .
Method: The sublimation of the compound was studied using a method based on the measurement of the vapor pressure as a function of temperature .
Results: The enthalpy of sublimation was found to be 127.8 ± 2.6 kJ/mol and the enthalpy of fusion was 38.47 kJ/mol at 458.8 K .
Application: “3-Amino-4-(methylamino)benzoic acid” has been used in peptide cyclization .
Method: The pre-activated coupling solution of Fmoc-MeDbz-OH was prepared by dissolving 466 mg (1.20 mmol) of Fmoc-MeDbz-OH and 445 mg (1.17 mmol) of HATU in 6.0 mL of DMF, and adding 417 μL (2.40 mmol) of i-Pr2NEt .
Application: “p-aminobenzoic acid”, a structurally similar compound, has been studied for its role in the inhibition of acetylcholine esterase .
Method: The mode of action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft was studied .
Application: “Benzoic acid, 3-amino-, methyl ester”, a structurally similar compound, has been used in mass spectrometry studies .
Method: The mass spectrum of the compound was obtained using electron ionization .
Application: “p-aminobenzoic acid” (PABA), a structurally similar compound, has been used in the synthesis of terpene derivatives .
Method: DPMA was converted via ammonolysis with PABA to form N-(3-amino-benzoic acid)terpene-maleamic acid (ABDPMA), which was then converted to zinc soap (ABDPMA-Zn) or calcium soap (ABDPMA-Ca) .
Results: The chemical structures of the resulting compounds were confirmed by FT-IR and ICP-AES .
Application: “3-(Methylamino)benzoic acid” has been used in solution phase peptide synthesis .
Application: “2-(Methylamino)benzoic acid” is widely used in the preparation of orange oil, orange blossom, peach, grape, grapefruit and other types of fragrances, and can be used in organic synthesis .
Application: “2-(Methylamino)benzoic acid” is a major metabolite of methyl-N-methylanthranilates (MMA), which can be isolated from citrus and has potential analgesic activity. It is used to detect the level of MMA metabolism in rat liver .
3-Amino-2-(methylamino)benzoic acid hydrochloride is a chemical compound classified as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 194.64 g/mol. This compound features a benzene ring substituted with both an amino group and a methylamino group, contributing to its unique chemical properties. It is known for its role as a buffering agent in biological applications, particularly within a pH range of 6 to 8.5, making it useful in cell culture media .
These reactions allow the compound to be utilized in synthesizing other derivatives or for modifying existing compounds in organic chemistry .
The biological activity of 3-Amino-2-(methylamino)benzoic acid hydrochloride has been explored primarily in the context of its buffering capacity and potential therapeutic effects. It has been shown to have:
The synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride can be achieved through several methods:
These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings .
3-Amino-2-(methylamino)benzoic acid hydrochloride is utilized in various fields:
Interaction studies involving 3-Amino-2-(methylamino)benzoic acid hydrochloride focus on its compatibility with other biochemical substances. Key points include:
Further research is needed to fully characterize these interactions and their implications for drug development and biological assays .
Several compounds share structural similarities with 3-Amino-2-(methylamino)benzoic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(Methylamino)benzoic acid hydrochloride | 51524-84-6 | 0.92 |
Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | 0.91 |
3-Amino-4-methylbenzoic acid | 2733699 | 0.90 |
4-Amino-2-methylbenzoic acid | 99-64-9 | 0.89 |
N-Methyl-3-amino-benzamide | 10541-83-0 | 0.92 |
The uniqueness of 3-Amino-2-(methylamino)benzoic acid hydrochloride lies in its specific substitution pattern on the benzene ring, which influences its biological activity and buffering properties compared to similar compounds. Its dual amino functionality allows it to engage in diverse